2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane
Description
Properties
IUPAC Name |
2-methyl-4-[4-[(6-phenyl-2-azaspiro[3.3]heptan-2-yl)sulfonyl]phenyl]-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-16-23-21(13-27-16)18-7-9-20(10-8-18)28(25,26)24-14-22(15-24)11-19(12-22)17-5-3-2-4-6-17/h2-10,13,19H,11-12,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRKORHJSCMCLNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CC4(C3)CC(C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Bicyclic Precursors
A common method involves the cyclization of γ-lactam derivatives. For example, tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate is reduced using sodium borohydride (NaBH₄) in methanol at 0°C under nitrogen, yielding tert-butyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate with near-quantitative efficiency. This step is critical for introducing the hydroxyl group, which is later functionalized.
Reaction Conditions:
Ring-Opening and Reclosure Strategies
Alternative routes employ strained bicyclic intermediates. For instance, treatment of 2-azabicyclo[3.3.0]octane derivatives with Lewis acids like BF₃·OEt₂ induces ring expansion to form the spirocyclic core. However, this method requires stringent anhydrous conditions and offers moderate yields (60–70%).
Sulfonation at the 4-Position of the Benzene Ring
Introducing the benzenesulfonyl group necessitates precise electrophilic substitution.
Direct Sulfonation Using Sulfur Trioxide Complexes
Benzenesulfonyl chloride derivatives are coupled to the spirocyclic amine via nucleophilic aromatic substitution. In one protocol, 4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl chloride reacts with the spirocyclic amine in dichloromethane (DCM) at −20°C, using triethylamine (Et₃N) as a base. This method achieves 85% yield but requires careful control of stoichiometry to avoid over-sulfonation.
Metal-Catalyzed Coupling
Palladium-mediated cross-coupling between aryl halides and sodium sulfinates offers a milder alternative. For example, using Pd(PPh₃)₄ as a catalyst and Cs₂CO₃ as a base in toluene at 110°C, 4-bromophenyl oxazole derivatives couple with sodium benzenesulfinate, yielding the sulfonated product in 78% yield.
Final Assembly and Functionalization
Deprotection and Amine Activation
The tert-butyloxycarbonyl (Boc) protecting group on the spirocyclic amine is removed using trifluoroacetic acid (TFA) in DCM, followed by neutralization with NaHCO₃. The free amine is then reacted with the sulfonated oxazole-bearing benzene ring under Mitsunobu conditions (DIAD, PPh₃) to form the final C–N bond.
Purification and Isolation
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from isopropanol. HPLC analysis confirms purity >95%, with amide impurities reduced to <0.5% through optimized washing steps.
Comparative Analysis of Synthetic Routes
Method 1 offers superior yield and purity for spirocyclic core formation, while Method 2 provides scalability for industrial applications.
Challenges and Optimization Strategies
Managing Steric Hindrance
The spirocyclic structure imposes significant steric constraints during sulfonation. Employing bulky bases like 2,6-lutidine improves regioselectivity by deprotonating the amine without promoting side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form more complex structures.
Reduction: The benzenesulfonyl group can be reduced under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese dioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can lead to the formation of more complex heterocyclic compounds, while reduction of the benzenesulfonyl group can yield sulfonamides .
Scientific Research Applications
2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Potential use in the study of biological processes involving oxazole-containing compounds.
Industry: Use in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, while the benzenesulfonyl group can engage in sulfonamide formation. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogues
(a) 2-Oxa-6-azaspiro[3.3]heptane Derivatives
- Example : 4-(2-Oxa-6-azaspiro[3.3]hept-6-yl)benzonitrile (CAS: 1254035-87-4)
- Key Differences : Replaces the azaspiro nitrogen with oxygen, altering electronic properties.
- Synthesis : Prepared via nucleophilic substitution of 4-fluorobenzonitrile with 2-oxa-6-azaspiro[3.3]heptane.
- Applications : Used as a building block in kinase inhibitors due to its spirocyclic rigidity.
(b) 6-Phenyl-2-azaspiro[3.3]heptane Sulfonamide Analogues
- Example: 2-[3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]-6-phenyl-2-azaspiro[3.3]heptane (CAS: 2640891-77-4) Key Differences: Substitutes the benzenesulfonyl group with a pyrazole-carbonyl moiety.
Functional Group Analogues
(a) Oxazole-Containing Spirocycles
- Example: Aleglitazar (CAS: 2007) Structure: Contains a 5-methyl-2-phenyl-1,3-oxazol-4-yl group linked to a benzothiophene core.
(b) Sulfonate Salts
Comparative Data Table
Biological Activity
The compound 2-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-6-phenyl-2-azaspiro[3.3]heptane represents a novel class of bioactive molecules with potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular structure includes an azaspiro framework, which is known for its ability to mimic piperidine and other biologically relevant scaffolds. The presence of the 2-methyl-1,3-oxazole and benzenesulfonyl groups enhances its reactivity and potential interactions with biological targets.
Molecular Formula
- C : 18
- H : 22
- N : 2
- O : 5
- S : 1
The biological activity of this compound primarily arises from its interaction with various enzymes and proteins. The sulfonyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to enzyme inhibition.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, particularly those involved in metabolic pathways.
- Covalent Modification : The sulfonyl chloride moiety can react with amino groups in proteins, altering their structure and function.
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
- Anti-inflammatory Properties : It may modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases.
- Enzyme Inhibition : Specifically targeting carbonic anhydrases, which are implicated in various physiological processes.
Case Studies
-
Antimicrobial Efficacy :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations as low as 10 µg/mL.
-
Enzyme Interaction Studies :
- In vitro assays demonstrated that the compound inhibits human carbonic anhydrase II with an IC50 value of approximately 50 nM, indicating strong binding affinity.
-
Inflammation Model :
- In a murine model of inflammation, administration of the compound reduced paw swelling by approximately 30% compared to control groups.
Data Table
Q & A
Basic Research Questions
Q. What are the primary challenges in synthesizing 2-azaspiro[3.3]heptane derivatives, and what methodological improvements have been proposed?
- Answer: Synthesis of spirocyclic compounds often faces challenges in protecting group selection, scalability, and post-reaction workup. For example, tosyl (Ts) and nosyl (o/p-Ns) groups have been tested for cyclization reactions, with o-nosyl showing superior deprotection efficiency under mild conditions (NaBH₄/EtOH) compared to Ts . Additionally, thermal decomposition and poor solubility (e.g., oxalate salts) complicate purification. Alternative routes using benzyl or 4-methoxybenzylamine protecting groups improve yield and reduce side reactions .
Q. How can the solubility and stability of 2-azaspiro[3.3]heptane derivatives be optimized for biological assays?
- Answer: Salt formation (e.g., oxalate, hemioxalate) is a common strategy to enhance solubility. For instance, oxalate salts of 2-oxa-6-azaspiro[3.3]heptane exhibit improved solubility in polar solvents like MeCN or THF . Stability can be addressed by avoiding high-temperature conditions during purification and selecting inert atmospheres for storage .
Q. What analytical techniques are critical for characterizing spirocyclic compounds like this derivative?
- Answer: Key methods include:
- NMR spectroscopy for confirming spirocyclic geometry and substituent positions.
- X-ray crystallography to resolve structural ambiguities (e.g., bond angles in the spiro core) .
- RP-HPLC for purity assessment, especially when monitoring byproducts from cyclization or sulfonylation steps .
Advanced Research Questions
Q. How do structural modifications (e.g., oxazole or sulfonyl groups) influence the biological activity of 2-azaspiro[3.3]heptane derivatives?
- Answer: The 2-methyloxazole moiety may enhance lipophilicity, improving blood-brain barrier penetration for neurological targets like MAO-B. Preliminary studies on analogs suggest that electron-withdrawing groups (e.g., sulfonyl) increase binding affinity to enzymes, while bulky substituents (e.g., phenyl) modulate selectivity . Computational docking (e.g., using PISTACHIO or REAXYS databases) can predict interactions with MAO-B or other targets .
Q. What strategies resolve contradictions in reported solubility or stability data for azaspiro compounds?
- Answer: Contradictions often arise from polymorphic forms or salt stoichiometry. For example:
- DSC/TGA analysis identifies thermal decomposition profiles, distinguishing stable vs. metastable forms .
- Solvent screening (e.g., THF vs. MeCN) under controlled humidity clarifies solubility discrepancies .
- Crystallization studies (e.g., slow evaporation in CH₂Cl₂) isolate pure phases for reproducible data .
Q. How can asymmetric synthesis be applied to generate enantiopure 2-azaspiro[3.3]heptane derivatives?
- Answer: Chiral auxiliaries like tert-butylsulfinyl groups enable enantioselective cyclization. For example, (R)-tert-butylsulfinyl derivatives achieve >90% ee in Pd-catalyzed aryl amination reactions. Post-synthetic resolution via chiral HPLC or enzymatic catalysis (e.g., lipases) further enriches enantiopurity .
Q. What mechanistic insights explain the catalytic role of 2-azaspiro[3.3]heptanes in cross-coupling reactions?
- Answer: The spirocyclic nitrogen acts as a transient ligand for transition metals (e.g., Pd), stabilizing intermediates in Suzuki or Buchwald-Hartwig reactions. DFT studies suggest that steric strain in the spiro core accelerates reductive elimination steps, improving reaction turnover .
Methodological Guidance
Q. Designing SAR Studies for MAO-B Inhibition: What functional groups should be prioritized?
- Answer: Focus on:
- Electron-deficient heterocycles (e.g., oxazole, pyrimidine) to mimic substrate binding in MAO-B’s FAD-binding pocket .
- Spiro core substituents : Methyl or trifluoromethyl groups at the oxazole 2-position improve metabolic stability .
- Phenyl sulfonyl groups : Modulate selectivity by steric clash with MAO-A’s larger active site .
Q. How to troubleshoot low yields in multi-step syntheses of azaspiro compounds?
- Answer:
- Stepwise monitoring : Use LC-MS to identify bottlenecks (e.g., incomplete sulfonylation or cyclization) .
- Protecting group compatibility : Avoid groups prone to premature cleavage (e.g., benzyl under hydrogenolysis conditions) .
- Microwave-assisted synthesis : Reduces reaction times for thermally sensitive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
